2-(4-Bromophenyl)benzothiazole
Overview
Description
2-(4-Bromophenyl)benzothiazole is an organic compound with the molecular formula C13H8BrNS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields. This compound features a bromine atom attached to the phenyl ring, which is connected to a benzothiazole moiety. The presence of the bromine atom enhances its reactivity and potential for further chemical modifications .
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenyl)benzothiazole is DprE1 , a crucial enzyme in the biosynthesis of arabinans, components of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
This compound interacts with its target, DprE1, inhibiting its function .
Biochemical Pathways
By inhibiting DprE1, this compound disrupts the biosynthesis of arabinans . This leads to a deficiency in the mycobacterial cell wall, which is crucial for the survival and virulence of the bacteria
Result of Action
The primary result of the action of this compound is the inhibition of the growth of M. tuberculosis . By disrupting the biosynthesis of arabinans, it weakens the bacterial cell wall, likely leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)benzothiazole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteins, altering their conformation and activity. These interactions can lead to changes in enzyme kinetics, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the cell’s overall function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses of this compound can also result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes, leading to the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)benzothiazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with 4-bromobenzaldehyde under microwave irradiation and solvent-free conditions . Another method includes the condensation of 2-aminobenzenethiol with 4-bromobenzaldehyde in the presence of a catalyst . These reactions typically require mild to moderate temperatures and can be completed within a few hours.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of benzothiazole amines or thiols.
Scientific Research Applications
2-(4-Bromophenyl)benzothiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)benzothiazole: Similar structure but with a methoxy group instead of a bromine atom.
2-(4-Aminophenyl)benzothiazole: Contains an amino group, which significantly alters its reactivity and biological activity.
2-(4-Chlorophenyl)benzothiazole: Features a chlorine atom, which affects its chemical properties and applications.
Uniqueness
2-(4-Bromophenyl)benzothiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile compound in various research applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIRBKKYMJKENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368073 | |
Record name | 2-(4-Bromophenyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19654-19-4 | |
Record name | 2-(4-Bromophenyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19654-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19654-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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